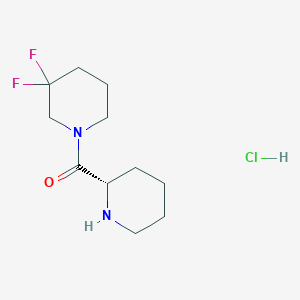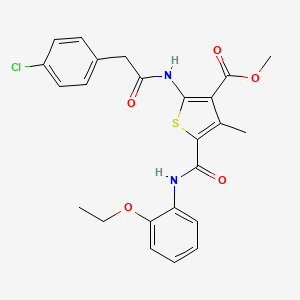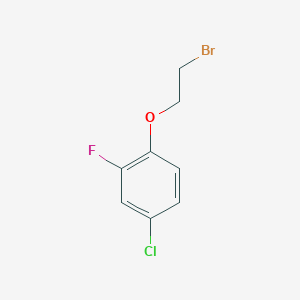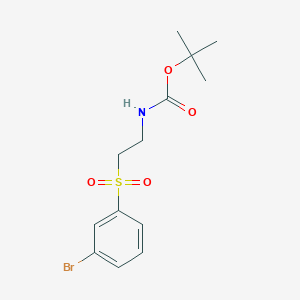
S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride: is a synthetic organic compound characterized by the presence of two piperidine rings and two fluorine atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the formation of the piperidine ring through cyclization reactions. This can be achieved using various starting materials such as 1,5-diaminopentane under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions. Common reagents for this step include diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling of Piperidine Rings: The two piperidine rings are coupled using a suitable linker, often involving carbonyl compounds like formaldehyde or acetaldehyde.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.
作用機序
The mechanism of action of S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to specific biological effects.
類似化合物との比較
Similar Compounds
3,3-Difluoropiperidine: A simpler analog with only one piperidine ring.
2-(3,3-Difluoro-piperidin-1-yl)-ethylamine: Another related compound with a different substitution pattern.
Uniqueness
S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is unique due to its dual piperidine rings and the presence of fluorine atoms. This structure imparts specific chemical and biological properties that are not observed in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C11H19ClF2N2O |
|---|---|
分子量 |
268.73 g/mol |
IUPAC名 |
(3,3-difluoropiperidin-1-yl)-[(2S)-piperidin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C11H18F2N2O.ClH/c12-11(13)5-3-7-15(8-11)10(16)9-4-1-2-6-14-9;/h9,14H,1-8H2;1H/t9-;/m0./s1 |
InChIキー |
AHHOUZQLZSHZMQ-FVGYRXGTSA-N |
異性体SMILES |
C1CCN[C@@H](C1)C(=O)N2CCCC(C2)(F)F.Cl |
正規SMILES |
C1CCNC(C1)C(=O)N2CCCC(C2)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12068541.png)


![2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B12068557.png)
![Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-](/img/structure/B12068562.png)




![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl-](/img/structure/B12068598.png)



